2-((1-ethyl-1H-indol-3-yl)thio)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-((1-ethyl-1H-indol-3-yl)thio)-N-(3-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides It features a unique structure combining an indole ring, a thioether linkage, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(3-fluorophenyl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1-ethyl-1H-indole, is synthesized through Fischer indole synthesis or other suitable methods.
Thioether Formation: The indole derivative is then reacted with a suitable thiolating agent to introduce the thioether linkage.
Acetamide Formation: The thioether intermediate is reacted with 3-fluoroaniline and acetic anhydride under controlled conditions to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-ethyl-1H-indol-3-yl)thio)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-((1-ethyl-1H-indol-3-yl)thio)-N-(3-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Material Science: Its unique structure could be explored for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving indole derivatives.
Mechanism of Action
The mechanism of action of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The indole ring may interact with protein receptors or enzymes, while the thioether and fluorophenyl groups can modulate its binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-methyl-1H-indol-3-yl)thio)-N-(3-fluorophenyl)acetamide
- 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide
- 2-((1-ethyl-1H-indol-3-yl)thio)-N-(3-chlorophenyl)acetamide
Uniqueness
2-((1-ethyl-1H-indol-3-yl)thio)-N-(3-fluorophenyl)acetamide is unique due to the specific combination of the indole ring, thioether linkage, and fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-2-21-11-17(15-8-3-4-9-16(15)21)23-12-18(22)20-14-7-5-6-13(19)10-14/h3-11H,2,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAJOKOIMHGACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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